![molecular formula C6H11N B1214873 7-Azabicyclo[2.2.1]heptane CAS No. 279-40-3](/img/structure/B1214873.png)
7-Azabicyclo[2.2.1]heptane
Overview
Description
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic nucleus . It is found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . This process starts from readily available cyclohex-3-enecarboxylic acid, followed by a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), and finally, NaH-mediated intramolecular cyclization .
Molecular Structure Analysis
The molecular formula of 7-Azabicyclo[2.2.1]heptane is C6H11N . Its average mass is 97.158 Da and its monoisotopic mass is 97.089149 Da .
Chemical Reactions Analysis
The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of radical-mediated cyclizations are discussed . Theoretical findings account for unexpected experimental results and can assist in the selection of proper precursors for a successful cyclization .
Physical And Chemical Properties Analysis
7-Azabicyclo[2.2.1]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 144.1±8.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.1±3.0 kJ/mol and its flash point is 30.6±16.5 °C .
Scientific Research Applications
Synthesis of 7-Azabicyclo[2.2.1]heptane
The synthesis of 7-Azabicyclo[2.2.1]heptane has been achieved in five steps with an overall yield of 18%. An alternative five-step route, which requires large amounts of platinum oxide, gives 1 in 36% yield . This synthesis has improved the yield significantly compared to previous methods .
Derivatives of 7-Azabicyclo[2.2.1]heptane
Several N-acyl derivatives and the N-nitroso derivative of 7-Azabicyclo[2.2.1]heptane have been prepared. The barriers to rotation about the N-CO bond of the acetyl derivative and the N-NO bond of the nitroso derivative have been determined .
exo-2-Chloro-7-Azabicyclo[2.2.1]heptane
exo-2-Chloro-7-Azabicyclo[2.2.1]heptane has also been synthesized. This compound is a derivative of 7-Azabicyclo[2.2.1]heptane with a chlorine atom at the 2-position .
Longeracemine Synthesis
A synthetic intermediate containing the core of longeracemine, a member of the Daphniphyllum family of alkaloids, has been efficiently prepared by employing a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene .
Fluorescent Dye
7-Azabicyclo[2.2.1]heptane has been used as a unique and effective dialkylamino auxiliary part in the design and synthesis of a new type of high-fluorescence sulfonated rhodamine dye .
Base-Mediated Heterocyclization
The base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates is a convenient method for the synthesis of the 7-azabicyclo[2.2.1]heptane derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSSCZJMVIOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182188 | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptane | |
CAS RN |
279-40-3 | |
| Record name | 7-Azanorbornane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azanorbornane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



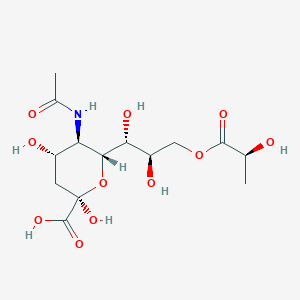



![Methyl (3as,4s,6ar)-4-(5-Methoxy-5-Oxopentyl)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazole-1-Carboxylate](/img/structure/B1214799.png)
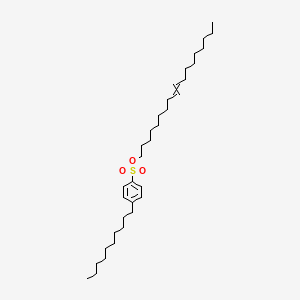
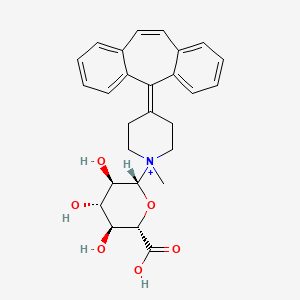
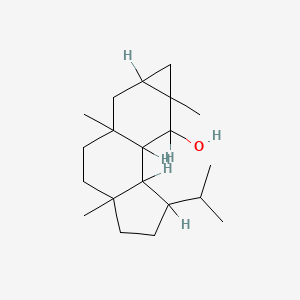
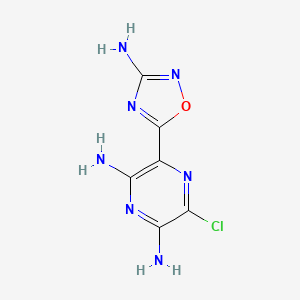

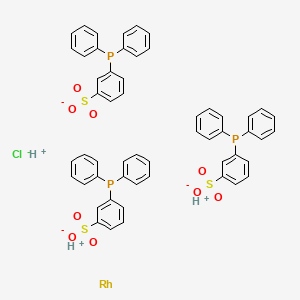


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)